molecular formula C22H21Cl2N3O2 B10993677 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B10993677
M. Wt: 430.3 g/mol
InChI Key: GXZYSLHDSANVNQ-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone: is a complex organic compound characterized by its unique structure, which includes both piperidine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated systems and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a modulator of specific biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone stands out due to its dual functional groups (piperidine and pyrazole), which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-3-2-4-18(24)13-15)21(28)27-11-9-22(29,10-12-27)16-5-7-17(23)8-6-16/h2-8,13-14,29H,9-12H2,1H3

InChI Key

GXZYSLHDSANVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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